molecular formula C18H16N2O3 B11947509 Ethyl 3-amino-2-benzoyl-1H-indole-1-carboxylate

Ethyl 3-amino-2-benzoyl-1H-indole-1-carboxylate

Cat. No.: B11947509
M. Wt: 308.3 g/mol
InChI Key: QFJDKERRKIQALQ-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-2-benzoyl-1H-indole-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Ethyl 3-amino-2-benzoyl-1H-indole-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

Properties

Molecular Formula

C18H16N2O3

Molecular Weight

308.3 g/mol

IUPAC Name

ethyl 3-amino-2-benzoylindole-1-carboxylate

InChI

InChI=1S/C18H16N2O3/c1-2-23-18(22)20-14-11-7-6-10-13(14)15(19)16(20)17(21)12-8-4-3-5-9-12/h3-11H,2,19H2,1H3

InChI Key

QFJDKERRKIQALQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1C2=CC=CC=C2C(=C1C(=O)C3=CC=CC=C3)N

Origin of Product

United States

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